molecular formula C19H19N3O2 B6106712 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Numéro de catalogue B6106712
Poids moléculaire: 321.4 g/mol
Clé InChI: OWHFVMYQPDPYKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor of the adenosine 2A receptor (A2AR). This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

Mécanisme D'action

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide inhibits A2AR, which is a G protein-coupled receptor that is primarily expressed on immune cells. Activation of A2AR leads to the suppression of the immune response, which can promote tumor growth. Inhibition of A2AR by this compound leads to the activation of T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to reduce inflammation in preclinical models of inflammatory bowel disease and rheumatoid arthritis. This compound has also been shown to reduce the growth of fibroblasts in preclinical models of pulmonary fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has several advantages for lab experiments. This compound is a small molecule inhibitor, which makes it easier to administer and study compared to other types of inhibitors. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is not selective for A2AR and can inhibit other adenosine receptors at higher concentrations. This can make it difficult to determine the specific effects of A2AR inhibition. Another limitation is that this compound has a relatively short half-life, which can limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for the study of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide. One direction is to further investigate the anti-tumor effects of this compound in clinical trials. Another direction is to explore the potential of this compound in the treatment of other diseases, such as inflammatory bowel disease and pulmonary fibrosis. Additionally, future studies could focus on developing more selective A2AR inhibitors that can overcome the limitations of this compound. Finally, studies could investigate the potential of combining this compound with other therapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response.

Méthodes De Synthèse

The synthesis of 6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves a multi-step process that includes the preparation of key intermediates, coupling reactions, and purification steps. The first step involves the preparation of 5-bromo-2-chloropyridine, which is then coupled with ethyl 2-cyanoacetate to produce ethyl 2-(5-bromo-2-chloropyridin-3-yl)-2-oxoacetate. This intermediate is then reacted with cyclopropylmagnesium bromide to yield 6-cyclopropyl-3-methyl-2-oxo-2,3-dihydropyridine-5-carboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide using 2-phenylethylamine.

Applications De Recherche Scientifique

6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide has been shown to have significant potential in the treatment of cancer. A2AR is overexpressed in various types of cancer, including melanoma, lung cancer, and pancreatic cancer. Inhibition of A2AR has been shown to enhance the anti-tumor immune response by increasing the activity of T cells and natural killer cells. This compound has been shown to be effective in preclinical models of cancer, including melanoma and colon cancer, and is currently being evaluated in clinical trials.

Propriétés

IUPAC Name

6-cyclopropyl-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-17-15(11-16(14-7-8-14)21-19(17)24-22-12)18(23)20-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHFVMYQPDPYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.